Sulfonfluorescein
Overview
Description
Sulfonfluorescein is a synthetic organic compound with the molecular formula C19H12O6S. It is a derivative of fluorescein, characterized by the presence of a sulfonic acid group. This compound is known for its intense fluorescence, making it valuable in various scientific and industrial applications. This compound is often used as a fluorescent dye in biological and chemical research due to its high sensitivity and specificity.
Mechanism of Action
Target of Action
Sulfonfluorescein is a complex compound with a molecular formula of C19H12O6S . It’s important to note that the targets can vary depending on the specific application of the compound.
Biochemical Pathways
For instance, they are involved in the synthesis of sulfonyl fluorides, which have applications in organic synthesis, chemical biology, drug discovery, and materials science . .
Pharmacokinetics
A study on the uptake of fluorescent anions by the organic anion transporting polypeptide 2b1 (oatp2b1) suggests that fluorescent compounds can be involved in the intestinal absorption and can be pharmacokinetic determinants of orally administered drugs
Biochemical Analysis
Biochemical Properties
Sulfonfluorescein plays a significant role in biochemical reactions due to its fluorescent properties. It is commonly used as a fluorescent probe to study enzyme activities, protein interactions, and cellular processes. This compound interacts with various enzymes, such as esterases and proteases, which can cleave the sulfonate ester bond, resulting in a change in fluorescence intensity. This property allows researchers to monitor enzyme activities in real-time .
Additionally, this compound can bind to proteins and other biomolecules, altering its fluorescence properties. This interaction is often used to study protein-protein interactions, protein-DNA interactions, and other biomolecular interactions. The binding of this compound to these biomolecules can be detected through changes in fluorescence intensity or wavelength .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can influence cell function by interacting with cellular components and altering cellular processes. For example, this compound can affect cell signaling pathways by binding to specific proteins involved in signal transduction .
Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and other cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, proteins, and other biomolecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These binding interactions can result in changes in the conformation and activity of the biomolecules .
This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate binding and catalysis. Conversely, it can activate other enzymes by stabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under physiological conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. The degradation of this compound can lead to a decrease in fluorescence intensity, affecting its utility as a fluorescent probe .
Long-term studies have shown that this compound can have lasting effects on cellular function. For example, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which can persist even after the removal of the compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant toxicity. At high doses, this compound can exhibit toxic effects, such as oxidative stress, organelle damage, and apoptosis .
Threshold effects have been observed in animal studies, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, increasing the dosage can lead to more pronounced effects, including adverse effects at very high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including sulfur metabolism. It can interact with enzymes and cofactors involved in sulfur assimilation and metabolism. For example, this compound can be metabolized by sulfatases, which cleave the sulfonate group, resulting in the formation of fluorescein .
The metabolism of this compound can also affect metabolic flux and metabolite levels. For instance, the cleavage of the sulfonate group can lead to changes in the levels of sulfur-containing metabolites, such as cysteine and glutathione .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters, such as organic anion transporting polypeptides (OATPs) .
Once inside the cell, this compound can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within cells can be influenced by factors such as pH, ionic strength, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals or to the mitochondria by mitochondrial targeting sequences .
The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall activity. For instance, this compound localized to the nucleus can interact with transcription factors and other nuclear proteins, affecting gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfonfluorescein can be synthesized through several methods. One common approach involves the sulfonation of fluorescein. The reaction typically involves treating fluorescein with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Fluorescein+Sulfuric Acid→this compound
The reaction conditions, such as temperature and concentration of the acid, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-purity this compound. The compound is then crystallized and dried to obtain the final product in solid form.
Chemical Reactions Analysis
Types of Reactions: Sulfonfluorescein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound sulfonates, while reduction can produce this compound alcohols.
Scientific Research Applications
Sulfonfluorescein has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: this compound is employed in fluorescence microscopy and flow cytometry to label and visualize cells and tissues.
Medicine: The compound is used in diagnostic assays and imaging techniques to detect and monitor various medical conditions.
Industry: this compound is utilized in the development of fluorescent sensors and markers for quality control and environmental monitoring.
Comparison with Similar Compounds
Sulfonfluorescein is compared with other similar compounds such as:
Fluorescein: Unlike this compound, fluorescein lacks the sulfonic acid group, making it less soluble in water.
Rhodamine: Rhodamine compounds have different fluorescence properties and are often used in complementary applications.
Carboxyfluorescein: This compound contains a carboxyl group instead of a sulfonic acid group, affecting its chemical behavior and applications.
Uniqueness: this compound’s unique combination of high fluorescence intensity, water solubility, and chemical stability makes it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
1,1-dioxospiro[2,1λ6-benzoxathiole-3,9'-xanthene]-3',6'-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6S/c20-11-5-7-13-16(9-11)24-17-10-12(21)6-8-14(17)19(13)15-3-1-2-4-18(15)26(22,23)25-19/h1-10,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGFSGAAOVTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073978 | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-03-7 | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9′-[9H]xanthene]-3′,6′-diol, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4424-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonefluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene]-3',6'-diol 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFONEFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5473V7NJYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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